molecular formula C16H13ClN4O B2997922 N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1185090-29-2

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2997922
CAS No.: 1185090-29-2
M. Wt: 312.76
InChI Key: ANHOHQKNLGJEKI-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a benzofuropyrimidine derivative featuring a pyridin-3-ylmethylamine substituent at the C4 position of the pyrimidine ring, formulated as a hydrochloride salt to enhance solubility and stability. The benzofuro[3,2-d]pyrimidine core consists of a fused benzofuran and pyrimidine system, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry for kinase inhibition and other biological applications .

For example, 4-chlorobenzofuro[3,2-d]pyrimidine (precursor) can undergo nucleophilic substitution with pyridin-3-ylmethylamine in the presence of a base (e.g., DIPEA) and a polar solvent (e.g., butanol or 1,4-dioxane) under reflux conditions .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O.ClH/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11;/h1-8,10H,9H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOHQKNLGJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions mediated by certain substances, which could potentially affect its action and stability Furthermore, the compound’s action could also be influenced by the specific cellular and molecular environment within the body.

Biological Activity

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN4OC_{22}H_{20}ClN_{4}O. Its structure features a benzofuro-pyrimidine core, which is known for diverse biological activities.

PropertyValue
Molecular Weight388.87 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP3.5

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. The mechanisms include:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit specific kinases involved in cell proliferation.
  • Receptor Interaction : The compound shows affinity for various receptors, including adenosine receptors, which play a role in inflammation and cancer progression.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 = 12 µM
  • Colon Cancer (HCT116) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 10 µM

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. It was found to significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 / Effect
AntitumorMCF-712 µM
AntitumorHCT11615 µM
AntitumorA54910 µM
Anti-inflammatoryMacrophagesDecreased TNF-alpha

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Benzofuro[3,2-d]pyrimidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Bioactivity Reference
Target Compound (HCl salt) N-(pyridin-3-ylmethyl) 327.74 (calculated) Not reported Kinase inhibitor (assumed) Synthesized
N-(Furan-2-ylmethyl) analog (HCl salt) N-(furan-2-ylmethyl) 301.73 N/A Not reported
N-Aryl-7-methoxy derivatives N-aryl, 7-OCH3 ~350–400 >250 CLK1/DYRK1A inhibitors

Table 2: Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Bioactivity Reference
AWG117 N-(2-(CF₃)pyridin-3-ylmethyl) 340.3 77 Not specified
Compound 36 (HCl salt) N-(4-(SO₂Me)phenyl) 306.0 49 Kinase inhibitor (assumed)
XL413 (HCl salt) (S)-8-Cl-2-(pyrrolidin-2-yl) Not reported N/A Cdc7 kinase inhibitor

Research Findings and Implications

  • Synthetic Advantages: The target compound’s pyridin-3-ylmethyl group and hydrochloride salt likely improve solubility over non-ionic analogs (e.g., aryl-substituted derivatives) .
  • Bioactivity Potential: Benzofuropyrimidines with basic side chains (e.g., pyridinylmethyl) may exhibit enhanced kinase inhibition due to improved target engagement, as seen in related thieno derivatives .

Q & A

Q. How to optimize crystallization conditions for X-ray studies?

  • Crystallization Screen :
  • Solvent System : 2:1 v/v acetone/water at 4°C.
  • Additives : 0.1 M MgCl₂ enhances crystal lattice stability.
  • Data Collection : Synchrotron radiation (λ = 0.978 Å) resolves halogen positions (e.g., Cl at 6-site) .

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